An In-depth Technical Guide to Methyl 2-Fluoro-6-methoxy-3-(methylsulfonyl)benzoate
An In-depth Technical Guide to Methyl 2-Fluoro-6-methoxy-3-(methylsulfonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of Methyl 2-Fluoro-6-methoxy-3-(methylsulfonyl)benzoate, a compound of increasing interest in the field of medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction: A Molecule of Interest in Medicinal Chemistry
Methyl 2-Fluoro-6-methoxy-3-(methylsulfonyl)benzoate (CAS No. 2006278-07-3) is a substituted aromatic compound that incorporates several key functional groups of significance in drug design.[1] The presence of a fluorine atom, a methoxy group, and a methylsulfonyl group on the benzoate scaffold suggests its potential as a versatile building block for the synthesis of novel therapeutic agents. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2][3] Similarly, the sulfonyl group is a common pharmacophore known for its ability to form hydrogen bonds and its metabolic stability.[4]
This guide will delve into the known properties of this compound, outline a plausible synthetic route, and discuss its potential applications in the broader context of medicinal chemistry.
Physicochemical and Spectroscopic Properties
While comprehensive experimental data for Methyl 2-Fluoro-6-methoxy-3-(methylsulfonyl)benzoate is not widely available in the public domain, its properties can be predicted based on its structure and data from analogous compounds. A commercial supplier has indicated the availability of NMR, HPLC, and LC-MS data, confirming its characterization.[1]
Table 1: Physicochemical Properties of Methyl 2-Fluoro-6-methoxy-3-(methylsulfonyl)benzoate
| Property | Value | Source |
| CAS Number | 2006278-07-3 | [1] |
| Molecular Formula | C₁₀H₁₁FO₅S | [1] |
| Molecular Weight | 262.25 g/mol | [1] |
| Appearance | Predicted to be a white to off-white solid | N/A |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol | N/A |
Predicted Spectroscopic Data
The following are predicted spectroscopic characteristics based on the structure of the molecule.
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methylsulfonyl group protons, and the methyl ester protons. The fluorine atom will cause splitting of the adjacent aromatic proton signals.
2.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling), the methoxy carbon, and the methylsulfonyl carbon.
2.1.3. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the C=O stretch of the ester, the S=O stretches of the sulfonyl group, C-F stretch, and C-O stretches of the methoxy and ester groups.
2.1.4. Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 262, along with characteristic fragmentation patterns corresponding to the loss of the methoxy group, the methyl ester group, and other fragments.
Synthesis and Reactivity
A plausible and efficient synthetic route to Methyl 2-Fluoro-6-methoxy-3-(methylsulfonyl)benzoate involves the esterification of its corresponding carboxylic acid, 6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoic acid (CAS No. 2751777-05-4).[5]
Caption: Proposed synthesis of the title compound via esterification.
Experimental Protocol: Fischer-Speier Esterification
This protocol describes a general method for the acid-catalyzed esterification of a carboxylic acid.
Materials:
-
6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure Methyl 2-Fluoro-6-methoxy-3-(methylsulfonyl)benzoate.
Causality Behind Experimental Choices:
-
Excess Methanol: Using a large excess of methanol drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.
-
Acid Catalyst: A strong acid like sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Anhydrous Conditions: The presence of water can lead to the reverse reaction (hydrolysis of the ester), hence anhydrous conditions are preferred.
Potential Applications in Drug Discovery
Substituted benzoates are important scaffolds in medicinal chemistry. The unique combination of a fluorine atom, a methoxy group, and a methylsulfonyl group in Methyl 2-Fluoro-6-methoxy-3-(methylsulfonyl)benzoate makes it a promising starting material for the synthesis of a variety of biologically active molecules.
Caption: Potential synthetic pathways to bioactive molecules.
-
Amide Formation: The methyl ester can be readily converted to a wide range of amides by reacting with various amines. Amide-containing compounds are prevalent in many classes of drugs.
-
Heterocycle Synthesis: The substituted benzene ring can serve as a foundation for the construction of various heterocyclic ring systems, which are common motifs in pharmaceuticals.
-
Fine-tuning Physicochemical Properties: The fluorine and sulfonyl groups can be leveraged to fine-tune properties such as lipophilicity, metabolic stability, and target binding affinity during the lead optimization phase of drug discovery.[2][4]
Safety and Handling
A specific Safety Data Sheet (SDS) for Methyl 2-Fluoro-6-methoxy-3-(methylsulfonyl)benzoate is not publicly available. However, based on the functional groups present, it should be handled with the standard precautions for laboratory chemicals. An SDS for a related compound, Methyl 2-Methoxy-5-(methylsulfonyl)benzoate, indicates that it is not classified as a hazardous substance.[6] Nevertheless, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
Methyl 2-Fluoro-6-methoxy-3-(methylsulfonyl)benzoate is a promising building block for medicinal chemistry research. Its synthesis is achievable through standard organic chemistry transformations, and its unique combination of functional groups offers a wide range of possibilities for the development of novel therapeutic agents. This guide provides a foundational understanding of this compound, which should aid researchers in its synthesis, characterization, and application in their drug discovery endeavors.
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(Note: A placeholder image is used. The actual structure should be referenced from a chemical database.)